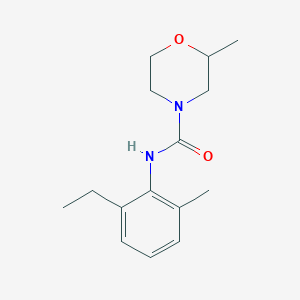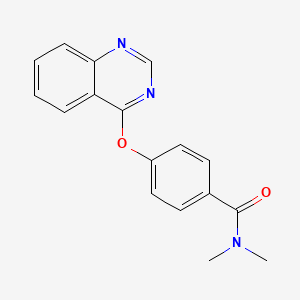
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anticancer properties. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.
作用機序
The exact mechanism of action of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is not fully understood, but it is thought to involve the activation of the immune system and the induction of cytokine production. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the production of tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha), both of which are important mediators of the immune response. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to activate the immune system and induce cytokine production, which may play a role in its anticancer effects.
実験室実験の利点と制限
One of the advantages of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is that it is relatively easy to synthesize and has been optimized for large-scale production. This makes it a cost-effective candidate for preclinical and clinical studies. However, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to have limited solubility in water, which may limit its effectiveness in certain applications. In addition, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a relatively short half-life in the body, which may require frequent dosing in clinical settings.
将来の方向性
There are several future directions for research on 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. One area of interest is the development of more effective formulations of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one that can improve its solubility and efficacy. Another area of interest is the identification of biomarkers that can predict the response of tumors to 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one treatment. Finally, there is interest in exploring the potential of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one in combination with other anticancer therapies, such as immunotherapy and targeted therapy.
Conclusion:
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is a synthetic compound that has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy. While there are limitations to the use of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one, it remains a promising candidate for further research and development.
合成法
The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one involves several steps, including the condensation of 2-acetylpyridine with 2-aminophenol to form a benzoxazine intermediate. This intermediate is then reacted with ethyl chloroformate to form the final product, 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one. The synthesis of 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential anticancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis, both of which are important mechanisms in the treatment of cancer. 4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one has also been shown to enhance the effectiveness of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
4-(2,3-dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-16-7-6-11(10-14(16)18)15(19)17-8-9-20-13-5-3-2-4-12(13)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGEXOGTZUJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)-1-methylpyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)

